molecular formula C15H20O3 B1676576 Micheliolide CAS No. 68370-47-8

Micheliolide

Cat. No.: B1676576
CAS No.: 68370-47-8
M. Wt: 248.32 g/mol
InChI Key: RDJAFOWISVMOJY-PWNZVWSESA-N
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Mechanism of Action

Target of Action

Micheliolide (MCL) is a natural guaianolide sesquiterpene lactone (GSL) discovered in Michelia compressa and Michelia champaca plants . It has been shown to exert selective cytotoxic effects on CD34 + CD38 - leukemia stem cells (LSCs) . MCL also inhibits STAT3 and STAT5 phosphorylation through direct binding to these proteins .

Mode of Action

MCL interacts with its targets, primarily STAT3 and STAT5 proteins, by binding directly to them . This interaction inhibits the phosphorylation of STAT3 and STAT5, which are crucial for the survival and proliferation of cancer cells .

Biochemical Pathways

MCL affects several biochemical pathways. It has been found to suppress the activation of the IκBα/NF-κB pathway and the Akt pathway . Additionally, MCL inhibits the activation of c-Jun N-terminal kinase (JNK), p38 MAPK kinase, and extracellular signal-regulated kinases 1/2 (ERK1/2) . Moreover, MCL promotes the expression of the antioxidant protein heme oxygenase-1 (HO-1) by enhancing NF-E2-related factor 2 (Nrf2) activity .

Pharmacokinetics

Mcl is known to be a chief constituent of various plants, suggesting that it is well-absorbed and distributed in these organisms

Result of Action

MCL has been found to possess promising antileukemic activity, including the ability to target and kill leukemia stem cells . It reduces cell viability and induces apoptosis in a dose-dependent manner in various cell lines . MCL also suppresses the production of pro-inflammatory cytokines and mediators such as iNOS, COX-2, TNF-α, IL-6, and IL-1β .

Biochemical Analysis

Biochemical Properties

Micheliolide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound modulates signaling cascades such as the PI3K/Akt and NF-κB pathways . It also inhibits the MAPK pathway in chondrocytes, reducing inflammation . Additionally, this compound binds to STAT3 and STAT5 proteins, inhibiting their activities and thus exerting therapeutic effects in myeloproliferative neoplasms .

Cellular Effects

This compound influences various cellular processes and cell types. It induces apoptosis by arresting the cell cycle at different phases (G1/G0, S, and G2/M) in many cancer cell lines . This compound also reduces cell viability and induces apoptosis in myeloproliferative neoplasm cell lines . Furthermore, it inhibits interleukin-1β-induced inflammation in chondrocytes by downregulating the MAPK pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the phosphorylation of STAT3 and STAT5 by directly binding to these proteins . This compound also modulates the PI3K/Akt and NF-κB pathways, contributing to its anticancer activity . Additionally, it promotes the degradation of hypoxia-inducible factor-1α (HIF-1α) via the ubiquitin-proteasome system, enhancing radiosensitivity in non-small-cell lung cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to reduce cell viability and induce apoptosis in a dose-dependent manner . This compound also exhibits stability in vivo, making it a promising candidate for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a murine model of rheumatoid arthritis, this compound significantly reduced the severity of arthritis and suppressed the degeneration of articular cartilage . In myeloproliferative neoplasm models, this compound reduced cell viability and induced apoptosis in a dose-dependent manner . High doses of this compound have been associated with increased apoptosis and reduced cell viability .

Metabolic Pathways

This compound is involved in several metabolic pathways. It modulates the PI3K/Akt and NF-κB pathways, contributing to its anticancer activity . This compound also inhibits the MAPK pathway in chondrocytes, reducing inflammation . Additionally, it interacts with enzymes such as cyclooxygenase 2 and inducible nitric oxide synthase, further influencing metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . This compound’s ability to modulate signaling pathways also influences its distribution within cells .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It promotes the degradation of HIF-1α in the cytoplasm via the ubiquitin-proteasome system . This compound also targets specific compartments within cells, such as the nucleus, where it inhibits the phosphorylation of STAT3 and STAT5 . These targeting signals and post-translational modifications are crucial for its therapeutic effects.

Properties

IUPAC Name

(3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-4-5-11-9(2)14(16)18-13(11)12-10(8)6-7-15(12,3)17/h11-13,17H,2,4-7H2,1,3H3/t11-,12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJAFOWISVMOJY-PWNZVWSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C2C3C(CC1)C(=C)C(=O)O3)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331787
Record name MICHELIOLIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68370-47-8
Record name Micheliolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68370-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MICHELIOLIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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